Zhebeiresinol

Description

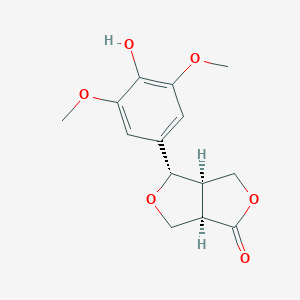

Structure

2D Structure

3D Structure

Properties

CAS No. |

151636-98-5 |

|---|---|

Molecular Formula |

C14H16O6 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

(3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one |

InChI |

InChI=1S/C14H16O6/c1-17-10-3-7(4-11(18-2)12(10)15)13-8-5-20-14(16)9(8)6-19-13/h3-4,8-9,13,15H,5-6H2,1-2H3/t8-,9-,13+/m1/s1 |

InChI Key |

AUXYOVQIZNPKSO-KKFJDGPESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3COC(=O)[C@@H]3CO2 |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(=O)C3CO2 |

Synonyms |

2-(3',5'-dimethoxy-4'-hydroxyphenyl)-3,7-dioxoabicyclo(3.3.0)octan-6-one zhepeiresinol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Zhebeiresinol: Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeiresinol, a lignan (B3055560) found predominantly in the Fritillaria genus, has garnered scientific interest for its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, detailing its natural sources, a robust protocol for its isolation and purification, and its chemical characterization. Furthermore, this document elucidates its biological activity, focusing on the inhibition of key inflammatory pathways, and proposes a putative biosynthetic pathway. Detailed experimental protocols for the assessment of its anti-inflammatory effects are also provided to facilitate further research and drug development endeavors.

Natural Source Identification

This compound is a lignan naturally occurring in select plant species. The primary and most cited source of this compound is the genus Fritillaria, a group of flowering plants in the lily family.

-

Fritillaria thunbergii : The bulbs of Fritillaria thunbergii Miq., known in traditional Chinese medicine as "Zhe Bei Mu," are the most well-documented natural source of this compound.[1][2][3][4]

-

Eupatorium lindleyanum : this compound has also been identified as a constituent of Eupatorium lindleyanum DC., a plant belonging to the sunflower family.[5]

While present in the aforementioned species, the concentration of this compound can vary based on factors such as geographical location, harvest time, and post-harvest processing of the plant material.

Isolation and Purification of this compound from Fritillaria thunbergii

The following protocol is a comprehensive procedure for the isolation and purification of this compound from the dried bulbs of Fritillaria thunbergii. This protocol is adapted from established phytochemical investigation methodologies for this plant species.

Extraction

-

Grinding : The dried bulbs of Fritillaria thunbergii are ground into a coarse powder to increase the surface area for efficient extraction.

-

Maceration : The powdered plant material is macerated with 95% ethanol (B145695) at room temperature for 72 hours. The process is repeated three times to ensure exhaustive extraction.

-

Concentration : The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning

The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility:

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

n-butanol

This compound, being a moderately polar lignan, is expected to be enriched in the ethyl acetate fraction .

Chromatographic Purification

The ethyl acetate fraction is subjected to multiple chromatographic steps for the isolation of pure this compound.

-

Column Packing : A glass column is packed with silica (B1680970) gel (100-200 mesh) using a slurry method with petroleum ether.

-

Sample Loading : The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution : The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fraction Pooling : Fractions showing a similar TLC profile corresponding to the expected Rf value of this compound are combined and concentrated.

-

Column Packing : A column is packed with Sephadex LH-20 and equilibrated with methanol (B129727).

-

Elution : The enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and loaded onto the Sephadex LH-20 column. Isocratic elution with methanol is performed. This step helps in removing pigments and other impurities.

-

Column : A C18 reversed-phase column is used.

-

Mobile Phase : A gradient of methanol and water is employed. The gradient is optimized based on analytical HPLC of the Sephadex LH-20 fraction.

-

Detection : UV detection at a wavelength of 280 nm is used to monitor the elution of compounds.

-

Collection : The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Table 1: Summary of Quantitative Data for a Typical Isolation of this compound

| Parameter | Value |

| Starting Material | 1 kg of dried Fritillaria thunbergii bulbs |

| Crude Extract Yield | ~150 g |

| Ethyl Acetate Fraction Yield | ~30 g |

| Purified this compound Yield | ~50-100 mg |

| Purity (by HPLC) | >98% |

Chemical Characterization

Structure

This compound is a lignan with the following chemical structure:

(A 2D chemical structure image of this compound would be placed here in a full whitepaper)

Chemical Formula : C20H24O6 Molar Mass : 360.4 g/mol

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts, based on data from closely related lignans (B1203133) found in the Fritillaria genus.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | ~133.0 | - |

| 2 | ~110.0 | 6.85 (d, J = 8.0) |

| 3 | ~148.0 | - |

| 4 | ~147.0 | - |

| 5 | ~115.0 | 6.75 (d, J = 8.0) |

| 6 | ~120.0 | 6.70 (s) |

| 7 | ~85.0 | 4.70 (d, J = 4.0) |

| 8 | ~54.0 | 2.90 (m) |

| 9 | ~71.0 | 3.85 (m), 4.25 (m) |

| 1' | ~132.0 | - |

| 2' | ~110.0 | 6.85 (d, J = 8.0) |

| 3' | ~148.0 | - |

| 4' | ~147.0 | - |

| 5' | ~115.0 | 6.75 (d, J = 8.0) |

| 6' | ~120.0 | 6.70 (s) |

| 7' | ~85.0 | 4.70 (d, J = 4.0) |

| 8' | ~54.0 | 2.90 (m) |

| 9' | ~71.0 | 3.85 (m), 4.25 (m) |

| 3-OCH₃ | ~56.0 | 3.90 (s) |

| 3'-OCH₃ | ~56.0 | 3.90 (s) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Putative Biosynthetic Pathway

This compound, as a lignan, is synthesized via the phenylpropanoid pathway. The following diagram illustrates a putative biosynthetic pathway leading to this compound. The pathway begins with the amino acid phenylalanine and proceeds through several key intermediates.

Caption: Putative biosynthetic pathway of this compound.

Biological Activity: Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction in the production of pro-inflammatory cytokines such as IL-6.[2][5]

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to inhibit this activation.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols for Anti-inflammatory Activity

NF-κB Luciferase Reporter Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB.

Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

-

Cell Culture : Human Embryonic Kidney (HEK) 293T cells are seeded in a 96-well plate and cultured overnight.

-

Transfection : Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.

-

Treatment : After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation : NF-κB activation is induced by adding TNF-α (10 ng/mL) to the cell culture medium.

-

Incubation : The plate is incubated for 6-8 hours.

-

Cell Lysis : The culture medium is removed, and cells are lysed using a suitable lysis buffer.

-

Luciferase Assay : The cell lysate is transferred to a white-walled 96-well plate, and a luciferase substrate is added. The luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer.

-

Data Analysis : The inhibitory effect of this compound is calculated as the percentage of reduction in luciferase activity compared to the TNF-α-stimulated control. The IC₅₀ value is determined.

IL-6 Inhibition Assay (ELISA)

This assay quantifies the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for the IL-6 inhibition assay.

Protocol:

-

Cell Culture : Murine macrophage cell line RAW 264.7 is seeded in a 24-well plate and allowed to adhere overnight.

-

Treatment : Cells are pre-treated with different concentrations of this compound for 1 hour.

-

Stimulation : Inflammation is induced by adding LPS (1 µg/mL) to the culture medium.

-

Incubation : The cells are incubated for 24 hours to allow for the production and secretion of IL-6.

-

Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove any cell debris.

-

ELISA : The concentration of IL-6 in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis : The percentage of inhibition of IL-6 production by this compound is calculated relative to the LPS-stimulated control.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. This technical guide provides a foundational resource for researchers and drug development professionals by detailing its natural sources, a comprehensive isolation and purification strategy, and its chemical identity. The elucidation of its mechanism of action through the inhibition of the NF-κB pathway and the provided detailed experimental protocols offer a clear path for further investigation into its therapeutic potential. The continued study of this compound and similar lignans holds significant promise for the development of novel anti-inflammatory agents.

References

Isolation of Zhebeiresinol from Eupatorium lindleyanum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Zhebeiresinol, a lignan (B3055560) found in the traditional Chinese medicinal plant Eupatorium lindleyanum. This document outlines the experimental protocols for extraction and purification, summarizes key quantitative data, and proposes a putative signaling pathway for its observed anti-inflammatory activity.

Introduction

Eupatorium lindleyanum DC. has a long history of use in traditional medicine for treating respiratory ailments. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within this plant, including terpenoids, flavonoids, and lignans. Among these, this compound has been identified and noted for its anti-inflammatory properties, specifically its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6)[1]. This guide serves as a technical resource for the isolation and further investigation of this promising natural product.

Experimental Protocols

While the definitive, detailed protocol for the isolation of this compound is documented in a primary study by Zhong et al. (2017), the full text of which can be challenging to access, this section provides a robust, generalized procedure based on established methods for lignan extraction and purification from plant materials, supplemented with specific details gleaned from related literature on E. lindleyanum.

Plant Material and Extraction

-

Plant Material : The aerial parts of Eupatorium lindleyanum are collected, dried, and coarsely powdered.

-

Extraction : The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure exhaustive recovery of constituents. The solvent-to-material ratio should be sufficient to ensure thorough wetting and extraction, commonly around 10:1 (v/w).

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation and Isolation of this compound

The crude ethanol extract is subjected to a series of liquid-liquid partitioning and chromatographic steps to isolate this compound.

-

Solvent Partitioning :

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This fractionation separates compounds based on their polarity. Lignans like this compound are expected to be enriched in the ethyl acetate or n-butanol fractions.

-

-

Column Chromatography :

-

The ethyl acetate fraction, being a likely source of lignans, is subjected to column chromatography over silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., hexane-ethyl acetate) and gradually increasing the polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Further Purification :

-

Fractions containing the compound of interest are pooled and further purified using repeated column chromatography, potentially with different stationary phases like Sephadex LH-20, which separates compounds based on molecular size.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

An illustrative workflow for the isolation process is provided below.

Data Presentation

This section presents the available quantitative data for this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques. While the complete dataset would be available in the primary literature, the expected data types are summarized below.

| Spectroscopic Technique | Purpose | Expected Data Type |

| ¹H-NMR | Proton environment and connectivity | Chemical shifts (δ), coupling constants (J) |

| ¹³C-NMR | Carbon skeleton | Chemical shifts (δ) |

| Mass Spectrometry (MS) | Molecular weight and fragmentation | m/z ratio of the molecular ion and fragments |

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. The key quantitative finding is its ability to inhibit the production of IL-6.

| Compound | Concentration | Bioassay | Inhibition of IL-6 Production (%) | Reference |

| This compound | 40 µM | Inhibition of IL-6 production in vitro | 41.6 | Zhong et al., 2017[1] |

Putative Signaling Pathway

The anti-inflammatory activity of this compound, characterized by the inhibition of IL-6, suggests its interaction with key intracellular signaling pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of pro-inflammatory cytokine production, including IL-6. The following diagram illustrates a putative mechanism by which this compound may exert its anti-inflammatory effects.

This proposed pathway suggests that this compound may inhibit the activation of the IKK complex and the MAPK pathway, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of the IL-6 gene. Further research is required to validate this specific mechanism of action.

Conclusion

This compound, a lignan isolated from Eupatorium lindleyanum, demonstrates notable anti-inflammatory activity through the inhibition of IL-6 production. This technical guide provides a foundational protocol for its isolation and summarizes the key data supporting its bioactivity. The information presented herein is intended to facilitate further research into the pharmacological potential of this compound and its development as a potential therapeutic agent for inflammatory conditions. Elucidation of its precise mechanism of action and further preclinical studies are warranted.

References

The Biosynthetic Pathway of Zhebeiresinol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeiresinol is a dibenzylbutyrolactone lignan (B3055560) found in plants of the Fritillaria genus, which are known for their production of a diverse array of bioactive secondary metabolites. Lignans, as a class, exhibit a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting quantitative data for analogous reactions, and outlining detailed experimental protocols for the characterization of the involved enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, diverging into a specialized lignan biosynthesis route. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the final complex structure of this compound. The presence of a syringyl moiety in this compound indicates the involvement of monolignol biosynthesis pathways that produce sinapyl alcohol.

The key stages of the proposed pathway are:

-

Phenylpropanoid Pathway: Conversion of L-phenylalanine to the monolignols, coniferyl alcohol and sinapyl alcohol.

-

Monolignol Coupling: Dimerization of one molecule of coniferyl alcohol and one molecule of sinapyl alcohol to form a syringyl-guaiacyl lignan precursor.

-

Reductive Steps: Sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to form a secoisolariciresinol-type intermediate.

-

Oxidative Cyclization and Hydroxylation: Conversion of the secoisolariciresinol-type intermediate to a matairesinol-like structure, followed by hydroxylation.

-

Final Modification: Formation of the specific furofuranone ring structure of this compound.

Detailed Enzymatic Steps

Phenylpropanoid Pathway and Monolignol Biosynthesis

The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , p-coumarate 3-hydroxylase (C3H) , caffeic acid O-methyltransferase (COMT) , and ferulate 5-hydroxylase (F5H) leads to the formation of ferulic acid and sinapic acid. These precursors are then activated to their corresponding CoA-esters by 4-coumarate-CoA ligase (4CL) , reduced to aldehydes by cinnamoyl-CoA reductase (CCR) , and finally to coniferyl alcohol and sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) .

Monolignol Coupling to form Syringyl-Guaiacyl Pinoresinol (B1678388)

The formation of the initial lignan structure is a critical step. It is proposed that one molecule of coniferyl alcohol and one molecule of sinapyl alcohol undergo oxidative coupling. This reaction is mediated by a laccase or peroxidase and is directed by a dirigent protein to ensure the specific stereochemical outcome, resulting in the formation of a syringyl-guaiacyl analogue of pinoresinol.

Reduction to a Secoisolariciresinol (B192356) Intermediate

The pinoresinol-type intermediate undergoes two successive reduction steps catalyzed by pinoresinol-lariciresinol reductase (PLR) . The first reduction opens the furofuran ring to form a lariciresinol-type intermediate. The second reduction, also catalyzed by PLR, converts the lariciresinol-type intermediate into a secoisolariciresinol-type structure. These reductases are typically NADPH-dependent.

Formation of a Hydroxymatairesinol Intermediate

The secoisolariciresinol-type intermediate is then converted to a dibenzylbutyrolactone structure by secoisolariciresinol dehydrogenase (SDH) . This enzyme catalyzes the oxidation of one of the primary alcohol groups to a carboxylic acid, which then undergoes intramolecular cyclization to form the lactone ring characteristic of matairesinol (B191791) and this compound. Subsequently, a cytochrome P450 monooxygenase is proposed to hydroxylate the molecule at the C7' position, forming a 7-hydroxy-syringyl-guaiacyl matairesinol intermediate.

Final Conversion to this compound

The final step is hypothesized to involve an oxidoreductase that catalyzes the formation of the specific furo[3,4-c]furan-1-one ring system of this compound from the 7-hydroxy-syringyl-guaiacyl matairesinol intermediate. The exact mechanism and enzyme for this final transformation remain to be elucidated.

Quantitative Data Summary

Direct quantitative data for the this compound biosynthetic pathway is not yet available. The following table presents illustrative kinetic parameters for key enzyme types involved in lignan biosynthesis, based on data from studies on related pathways in other plant species. This data serves as a reference for what might be expected for the enzymes in the this compound pathway.

| Enzyme Type | Substrate | Apparent Km (µM) | Apparent Vmax (pkat/mg protein) | Source Plant (Example) |

| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | 10 - 50 | 100 - 500 | Forsythia intermedia |

| (+)-Lariciresinol | 5 - 20 | 50 - 200 | Forsythia intermedia | |

| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | 20 - 100 | 20 - 100 | Podophyllum peltatum |

| Ferulate 5-Hydroxylase (F5H) | Ferulic Acid | ~1000 | ~4 | Arabidopsis thaliana |

| Coniferaldehyde | ~1 | ~5 | Arabidopsis thaliana | |

| Caffeic Acid O-Methyltransferase (COMT) | Caffeic Acid | 50 - 150 | 1000 - 3000 | Medicago sativa |

| 5-Hydroxyferulic Acid | 20 - 80 | 1500 - 4000 | Medicago sativa |

Note: These values are approximate and can vary significantly depending on the specific enzyme isoform, plant species, and assay conditions.

Experimental Protocols

Detailed protocols for the heterologous expression and in vitro characterization of the key enzyme types in the proposed this compound pathway are provided below. These protocols are based on established methods for similar enzymes from other plant species.

Protocol 1: Heterologous Expression and Purification of Recombinant Enzymes

This protocol describes the general workflow for producing recombinant lignan biosynthetic enzymes in Escherichia coli for subsequent characterization.

Methodology:

-

Gene Amplification and Cloning: The full-length coding sequence of the target enzyme (e.g., a putative PLR from Fritillaria) is amplified from cDNA by PCR. The PCR product is then cloned into a suitable bacterial expression vector, such as pET-28a, which adds a polyhistidine (His) tag for purification.

-

Transformation: The recombinant plasmid is transformed into a competent E. coli expression strain, like BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Purification: Cells are harvested, resuspended in lysis buffer, and lysed. The His-tagged protein is purified from the clarified lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer.

Protocol 2: Enzyme Assay for Pinoresinol-Lariciresinol Reductase (PLR) Activity

This assay measures the NADPH-dependent reduction of pinoresinol or lariciresinol.

Materials:

-

Purified recombinant PLR enzyme

-

Substrate: (+)-Pinoresinol or (+)-Lariciresinol (dissolved in DMSO)

-

Cofactor: NADPH

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

Quenching Solution: e.g., Ethyl acetate

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (e.g., 200 µM), and the substrate (e.g., 50 µM pinoresinol).

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified PLR enzyme.

-

Incubate for a specific time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

-

Vortex vigorously and centrifuge to separate the phases.

-

Evaporate the organic phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products (lariciresinol and secoisolariciresinol) by HPLC, monitoring at a suitable wavelength (e.g., 280 nm).

-

Quantify the products by comparing their peak areas to a standard curve of authentic compounds.

Protocol 3: Enzyme Assay for Secoisolariciresinol Dehydrogenase (SDH) Activity

This assay measures the NAD+-dependent oxidation of secoisolariciresinol to matairesinol.[1]

Materials:

-

Purified recombinant SDH enzyme

-

Substrate: (-)-Secoisolariciresinol (dissolved in DMSO)

-

Cofactor: NAD+

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.8[1]

-

Quenching Solution: e.g., Acetic acid

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+ (e.g., 1 mM), and the substrate (e.g., 100 µM secoisolariciresinol).[1]

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the purified SDH enzyme.

-

Incubate for a specific time (e.g., 30-120 minutes).

-

Stop the reaction by adding a small volume of acid (e.g., 10% acetic acid).

-

Analyze the product (matairesinol) by HPLC, comparing the retention time and mass spectrum to an authentic standard.

-

Quantify the product using a standard curve.

Protocol 4: Enzyme Assay for Cytochrome P450 Hydroxylase Activity

This protocol is for assaying the activity of a putative hydroxylase, such as one that might convert a matairesinol-like precursor to a 7-hydroxymatairesinol-like intermediate.

Materials:

-

Microsomes prepared from yeast or insect cells expressing the recombinant P450 and a P450 reductase.

-

Substrate (e.g., syringyl-guaiacyl matairesinol)

-

Cofactor: NADPH

-

Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5

-

LC-MS/MS system for product identification and quantification

Procedure:

-

Prepare a reaction mixture containing assay buffer, the substrate, and the microsomal preparation.

-

Pre-incubate at the assay temperature (e.g., 30°C).

-

Initiate the reaction by adding NADPH.

-

Incubate for a defined period.

-

Quench the reaction with an organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the hydroxylated product.

Conclusion

The proposed biosynthetic pathway for this compound provides a framework for future research into the molecular and biochemical basis of lignan production in Fritillaria species. Elucidation of the specific enzymes involved will be crucial for metabolic engineering efforts aimed at the sustainable production of this and other valuable lignans. The experimental protocols outlined in this guide provide a starting point for the functional characterization of the candidate genes and enzymes in this fascinating biosynthetic pathway. Further research, including transcriptomic and metabolomic analyses of Fritillaria species, will be instrumental in validating and refining this proposed pathway.

References

Zhebeiresinol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeiresinol, a lignan (B3055560) isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document compiles available data on its physicochemical properties, spectroscopic profile, and biological activities, including detailed experimental protocols and a proposed mechanism of action for its anti-inflammatory effects.

Introduction

This compound is a naturally occurring lignan found in Eupatorium lindleyanum[1]. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The identification of this compound as a constituent of this medicinally important plant has prompted further investigation into its therapeutic potential. This guide aims to consolidate the current scientific knowledge on this compound to facilitate ongoing and future research endeavors.

Physicochemical Properties

Precise experimental data for many of the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, primarily from computational predictions and its identification in plant extracts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆O₆ | PubChem |

| Molecular Weight | 280.27 g/mol | PubChem |

| IUPAC Name | (3R,3aS,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-3,3a,4,6a-tetrahydro-1H-furo[3,4-c]furan-6-one | PubChem |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. The following sections detail the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the primary literature from Zhong et al. (2017) is the definitive source for this data, specific chemical shifts and coupling constants are not available in the currently accessible search results.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a molecule. The molecular formula of this compound, C₁₄H₁₆O₆, was determined by this method.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and lactone carbonyl (C=O) functional groups.

Experimental Protocols

The following sections describe the general methodologies for the isolation of this compound and the assessment of its biological activity, based on standard practices in phytochemistry and pharmacology.

Isolation of this compound from Eupatorium lindleyanum

The isolation of this compound is detailed in the work by Zhong et al. (2017). A general workflow for the isolation of lignans from plant material is outlined below.

Caption: Generalized workflow for the isolation of this compound.

Protocol Details:

-

Extraction: The dried and powdered aerial parts of Eupatorium lindleyanum are extracted with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction is typically enriched with lignans.

-

Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica gel and Sephadex LH-20. Fractions are eluted using a gradient solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity).

-

Purification: Fractions containing this compound, as monitored by thin-layer chromatography (TLC), are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Anti-inflammatory Activity Assay

The anti-inflammatory activity of this compound can be evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Protocol Details:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (dissolved in DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.

-

Quantification of Inflammatory Mediators: After 24 hours of incubation, the cell culture supernatant is collected.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibitory effects are not due to cytotoxicity of the compound.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-inflammatory properties. Lignans, as a class of compounds, are known to exert their anti-inflammatory effects through various mechanisms.

Anti-inflammatory Activity

Studies have shown that this compound can inhibit the production of pro-inflammatory mediators in LPS-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory conditions.

Proposed Signaling Pathway

The anti-inflammatory effects of many lignans are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It is plausible that this compound shares this mechanism.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Mechanism Description:

-

Activation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

-

Signal Transduction: This binding activates downstream signaling cascades, primarily the NF-κB and MAPK pathways.

-

Gene Expression: Activation of these pathways leads to the transcription and translation of genes encoding pro-inflammatory mediators, including TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

-

Inhibition by this compound: It is hypothesized that this compound inhibits the activation of the NF-κB and/or MAPK pathways, thereby downregulating the expression of pro-inflammatory genes and suppressing the inflammatory response.

Conclusion and Future Directions

This compound is a promising lignan with demonstrated anti-inflammatory activity. However, a comprehensive understanding of its physical and chemical properties is still lacking in widely accessible scientific literature. Future research should focus on:

-

Complete Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in various solvents, and other physical constants.

-

Full Spectroscopic Analysis: Publication of detailed and assigned ¹H NMR, ¹³C NMR, IR, and MS spectral data.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by this compound to elucidate its anti-inflammatory mechanism.

-

In Vivo Efficacy and Safety: Evaluation of the therapeutic efficacy and safety profile of this compound in animal models of inflammatory diseases.

This technical guide serves as a starting point for researchers interested in this compound, highlighting the current state of knowledge and identifying key areas for future investigation to unlock its full therapeutic potential.

References

Preliminary Biological Screening of Zhebeiresinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeiresinol, a lignan (B3055560) isolated from various plant species, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its documented anti-inflammatory activity. While extensive quantitative data across a wide range of biological assays remains to be fully elucidated in publicly available literature, this document consolidates the existing knowledge and presents detailed experimental protocols for further investigation. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, outlining the necessary methodologies to thoroughly characterize the bioactivity of this compound and explore its therapeutic potential.

Introduction to this compound

This compound is a lignan, a class of polyphenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The preliminary screening of this compound has indicated its potential as a modulator of inflammatory responses, making it a candidate for further investigation in the development of new therapeutic agents.

Known Biological Activity: Anti-inflammatory Effects

The primary biological activity of this compound reported in the available scientific literature is its anti-inflammatory potential. Specifically, it has been shown to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).

Quantitative Data: Inhibition of IL-6 Production

The following table summarizes the reported quantitative data on the anti-inflammatory activity of this compound.

| Biological Activity | Assay | Test System | Concentration | Result |

| Anti-inflammatory | IL-6 Production Inhibition | Not specified | 40 µM | 41.6% Inhibition |

Recommended Experimental Protocols for Further Biological Screening

To build a comprehensive biological profile of this compound, a battery of in vitro assays is recommended. The following are detailed protocols for key screening experiments.

Cytotoxicity Assay

A fundamental initial step in the evaluation of any potential therapeutic compound is the assessment of its toxicity to cells. The MTT assay is a widely used colorimetric method to determine cell viability.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Activity Assay

To determine if this compound possesses any antibacterial or antifungal properties, the broth microdilution method is a standard and effective technique.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of this compound to 150 µL of the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent + solvent). Ascorbic acid can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Enzyme Inhibition Assays

Evaluating the effect of this compound on specific enzymes involved in disease pathways, such as inflammation, can provide insights into its mechanism of action.

Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate (e.g., arachidonic acid) in the appropriate assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of this compound or a known COX inhibitor (e.g., indomethacin) for a specified time at the optimal temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Detection: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a commercially available ELISA kit or by LC-MS/MS.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Protocol: Lipoxygenase (LOX) Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of soybean lipoxygenase and the substrate (e.g., linoleic acid) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known LOX inhibitor (e.g., nordihydroguaiaretic acid) for a few minutes at room temperature.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Absorbance Measurement: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition and the IC50 value.

Potential Signaling Pathways in Anti-inflammatory Action

While the direct effects of this compound on specific signaling pathways have not been reported, its inhibitory action on IL-6 production suggests potential modulation of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like IL-6.

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. It comprises several parallel kinase cascades, including ERK, JNK, and p38, which can regulate the expression of inflammatory mediators.

Caption: An overview of the major MAPK signaling pathways.

Conclusion and Future Directions

The preliminary evidence suggesting the anti-inflammatory activity of this compound is promising. However, the current body of publicly available research is limited. To fully understand the therapeutic potential of this compound, a systematic and comprehensive biological screening is imperative. The experimental protocols detailed in this guide provide a roadmap for such an investigation. Future research should focus on generating robust quantitative data across a spectrum of biological activities and elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects. Such studies will be crucial in determining its viability as a lead compound for the development of novel therapeutics.

In Vitro Anti-inflammatory Activity of Gingerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Gingerol, a principal pungent component of ginger (Zingiber officinale). The document details the inhibitory effects of Gingerol on key inflammatory mediators, outlines the experimental protocols for assessing its activity, and illustrates the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Quantitative Data on Anti-inflammatory Effects

Gingerol has been demonstrated to dose-dependently inhibit the production of several key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. The following tables summarize the quantitative data from in vitro studies.

Table 1: Inhibitory Effect of Gingerol on Nitric Oxide (NO) Production [1][2]

| Gingerol Concentration (µg/mL) | Inhibition of NO Production (%) |

| 50 | 10.4 |

| 100 | 29.1 |

| 200 | 58.9 |

| 300 | 62.4 |

Table 2: Inhibitory Effect of Gingerol on Pro-inflammatory Cytokines and Prostaglandin E2 (PGE2) [1][2][3]

| Mediator | Effect |

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent inhibition of expression and secretion. |

| Interleukin-1β (IL-1β) | Dose-dependent inhibition of expression and secretion. |

| Interleukin-6 (IL-6) | Dose-dependent inhibition of expression and secretion. |

| Prostaglandin E2 (PGE2) | Significant, dose-dependent inhibition. |

Table 3: Antioxidant Activity of Gingerol Analogs (IC50 values in µM) [4]

| Compound | DPPH Radical Scavenging | Superoxide Radical Scavenging | Hydroxyl Radical Scavenging |

| [5]-Gingerol | 26.3 | 4.05 | 4.62 |

| [6]-Gingerol | 19.47 | 2.5 | 1.97 |

| [7]-Gingerol | 10.47 | 1.68 | 1.35 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

2.1. Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[5][8] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of Gingerol for a specified period (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1][2][5]

2.2. Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of Gingerol, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed.[5] RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of Gingerol. Following incubation, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 540 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the untreated control group. Studies have shown that Gingerol does not significantly affect the viability of RAW 264.7 cells at concentrations up to 300 µg/mL.[1][2]

2.3. Nitric Oxide (NO) Assay (Griess Assay)

The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[5][8][9] Briefly, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[5] After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.[5] The nitrite concentration is determined from a sodium nitrite standard curve.

2.4. Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][8][10] In a typical sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the cytokine of interest. The supernatants are then added to the wells, followed by a biotin-conjugated detection antibody. Streptavidin-horseradish peroxidase (HRP) and a substrate solution are used to generate a colorimetric signal, which is measured at 450 nm.[10] The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

2.5. Western Blot Analysis for NF-κB and MAPK Pathway Proteins

To investigate the effect of Gingerol on inflammatory signaling pathways, the expression and phosphorylation of key proteins in the NF-κB and MAPK pathways are analyzed by Western blotting.[1] Cells are lysed, and the protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then incubated with primary antibodies against total and phosphorylated forms of proteins such as p65, IκBα, p38, and ERK1/2, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in Gingerol's anti-inflammatory action and a typical experimental workflow.

References

- 1. Anti-Inflammatory Effects of Gingerol on Lipopolysaccharide-Stimulated RAW 264.7 Cells by Inhibiting NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative antioxidant and anti-inflammatory effects of [6]-gingerol, [8]-gingerol, [10]-gingerol and [6]-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Shogaol suppressed lipopolysaccharide-induced up-expression of iNOS and COX-2 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cytotoxic Effects of Bioactive Alkaloids from Fritillaria thunbergii on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bulbs of Fritillaria thunbergii Miq. (Zhe Bei Mu), a plant long utilized in traditional medicine, are a rich source of isosteroidal alkaloids with significant pharmacological potential. Recent research has highlighted the potent cytotoxic and antitumor activities of these compounds, positioning them as promising candidates for novel oncology therapeutics. This document provides a technical overview of the cytotoxic effects of key alkaloids isolated from F. thunbergii, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. While direct studies on "Zhebeiresinol" are limited in publicly accessible literature, this guide focuses on well-documented alkaloids from the same source, such as Peiminine and the novel alkaloid Zhebeisine, which exhibit pronounced anticancer properties.

Cytotoxic Activity of Fritillaria thunbergii Alkaloids

The cytotoxic efficacy of alkaloids from F. thunbergii is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro.[1][2][3] These values are crucial for comparing the potency of different compounds and for selecting promising candidates for further development.[1]

Quantitative Data on Cytotoxicity (IC50)

The following table summarizes the IC50 values for key alkaloids isolated from Fritillaria thunbergii and related species against various human cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Citation(s) |

| Zhebeisine | HT29 | Colorectal Carcinoma | 25.1 | Not Specified | [4][5][6] |

| DLD1 | Colorectal Carcinoma | 48.8 | Not Specified | [4][5][6] | |

| Peiminine | HCT-116 | Colorectal Carcinoma | Dose-dependent | 48 h | [7] |

| HepG2 | Hepatocellular Carcinoma | ~10.3 (4.58 µg/mL) | 24 h | [8] | |

| BIU-87 | Bladder Cancer | ~1600 (710.3 µg/mL) | 48 h | [8] | |

| EJ-1 | Bladder Cancer | ~1470 (651.1 µg/mL) | 48 h | [8] | |

| Osteosarcoma Cells | Osteosarcoma | 195 | 48 h | [8] | |

| Peimisine | S180 | Sarcoma | Not Specified | Not Specified | [9] |

| LLC | Lewis Lung Carcinoma | Not Specified | Not Specified | [9] |

Note: IC50 values can vary based on experimental conditions such as cell density, assay type, and exposure duration.

Mechanisms of Action

Alkaloids derived from Fritillaria thunbergii exert their cytotoxic effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of apoptosis. Studies on Peiminine and Zhebeisine indicate the activation of the intrinsic, or mitochondrial-mediated, apoptosis pathway.[4][8][10] This pathway is characterized by the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a caspase cascade that executes cell death.[11][12]

Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: A decrease in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins, which disrupts the mitochondrial membrane potential.[8][10]

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[8][13]

-

PARP Cleavage: Activated caspases cleave key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[8]

Cell Cycle Arrest

In addition to apoptosis, certain alkaloids from Fritillaria can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[10] Peimisine, for instance, has been shown to induce G0/G1 phase arrest in cancer cells.[9] This arrest is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions.[14][15] Halting the cell cycle at checkpoints allows time for DNA repair or, if the damage is too severe, can trigger apoptosis.

Experimental Protocols

The following sections describe standardized protocols for key experiments used to evaluate the cytotoxic effects of Fritillaria alkaloids. Note: These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Peiminine) and a vehicle control (e.g., DMSO). Include a blank well with media only. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

Bioactive alkaloids from Fritillaria thunbergii, including Peiminine and Zhebeisine, demonstrate significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action, centered on the induction of apoptosis via the mitochondrial pathway and cell cycle arrest, underscore their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring these natural compounds as a source for next-generation anticancer agents. Further investigation is warranted to fully elucidate their structure-activity relationships, in vivo efficacy, and safety profiles.

References

- 1. IC50 - Wikipedia [en.wikipedia.org]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new alkaloid with cytotoxic activity from Fritillaria thunbergii Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Peiminine inhibits colorectal cancer cell proliferation by inducing apoptosis and autophagy and modulating key metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of antitumor property of extracts and steroidal alkaloids from the cultivated Bulbus Fritillariae ussuriensis and preliminary investigation of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Schizandrin A can inhibit non‑small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into Zhebeiresinol: An Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeiresinol, a natural compound isolated from Eupatorium lindleyanum, has demonstrated preliminary anti-inflammatory activity. This technical guide consolidates the currently available preclinical data on its mechanism of action, focusing on its inhibitory effect on the pro-inflammatory cytokine Interleukin-6 (IL-6). While research is in its early stages, this document provides a foundational understanding for further investigation into its therapeutic potential. All presented data is based on initial findings and requires further validation.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The cytokine IL-6 is a central mediator in inflammatory processes, and its inhibition is a validated therapeutic strategy. Natural products represent a promising reservoir for novel anti-inflammatory agents. This compound, a compound identified from Eupatorium lindleyanum, has emerged as a molecule of interest due to its observed effects on IL-6 production. This whitepaper aims to provide a detailed overview of the preliminary studies on this compound's mechanism of action to guide future research and development.

Quantitative Data on Anti-Inflammatory Activity

The primary evidence for this compound's anti-inflammatory effect comes from an in vitro study. The key quantitative finding is summarized in the table below.

| Compound | Concentration (µM) | Target Cytokine | Inhibition Rate (%) | Cell Line | Reference |

| This compound | 40 | IL-6 | 41.6 | Not Specified | [1] |

Table 1: Inhibitory Effect of this compound on IL-6 Production

Experimental Protocols

The following section outlines the probable experimental methodology for the determination of IL-6 inhibition by this compound, based on standard laboratory practices for such assays. It is important to note that the specific details from the original study by Zhong et al. (2017) were not fully available and this protocol is a reconstruction based on common methodologies.

Cell Culture and Treatment

-

Cell Line: A relevant cell line, likely a macrophage cell line such as RAW 264.7, would be used.

-

Culture Conditions: Cells would be cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Stimulation: To induce an inflammatory response and the production of IL-6, cells would be stimulated with lipopolysaccharide (LPS).

-

Treatment: Cells would be pre-treated with this compound at a concentration of 40 µM for a specified period before or concurrently with LPS stimulation. A vehicle control (e.g., DMSO) would be used for comparison.

Quantification of IL-6

-

Method: The concentration of IL-6 in the cell culture supernatant would be measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Procedure: The ELISA would be performed according to the manufacturer's instructions. This typically involves adding the culture supernatants to a microplate pre-coated with an anti-IL-6 antibody, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

-

Data Analysis: The absorbance would be read using a microplate reader, and the concentration of IL-6 calculated from a standard curve. The percentage of inhibition would be determined by comparing the IL-6 levels in the this compound-treated group to the LPS-stimulated control group.

Visualizations: Postulated Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathway involved in this compound's anti-inflammatory action and a generalized workflow for its investigation. These are hypothetical models based on the known mechanisms of other anti-inflammatory natural products and require experimental validation for this compound.

Postulated Anti-Inflammatory Signaling Pathway

This diagram depicts a hypothetical mechanism where this compound interferes with the NF-κB signaling pathway, a key regulator of inflammatory responses, leading to the reduced expression of pro-inflammatory cytokines like IL-6.

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Investigating Anti-Inflammatory Effects

This diagram outlines a typical experimental workflow to characterize the anti-inflammatory properties of a novel compound like this compound.

Caption: A general workflow for screening anti-inflammatory compounds.

Conclusion and Future Directions

The preliminary evidence suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit IL-6 production in an in vitro setting.[1] However, the current understanding of its mechanism of action is limited. To fully elucidate its therapeutic potential, further research is imperative. Future studies should focus on:

-

Dose-Response Studies: To determine the IC50 of this compound for IL-6 inhibition.

-

Mechanism of Action Studies: To investigate its effects on key inflammatory signaling pathways, such as NF-κB and MAPK pathways, using techniques like Western blotting and reporter gene assays.

-

Target Identification: To identify the direct molecular target(s) of this compound.

-

In Vivo Studies: To validate its anti-inflammatory efficacy in animal models of inflammatory diseases.

-

Selectivity Profiling: To assess its effects on a broader range of cytokines and inflammatory mediators.

A comprehensive investigation into these areas will provide a more complete picture of this compound's pharmacological profile and its potential as a novel anti-inflammatory drug candidate.

References

In-Depth Technical Guide to the Spectroscopic Data of Zhebeiresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zhebeiresinol, a lignan (B3055560) identified from the bulbs of Fritillaria thunbergii Miq. (Zhe Bei Mu), is a subject of growing interest within the scientific community.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development. The anti-inflammatory properties of this compound have been noted, highlighting its potential for further investigation.[1]

Spectroscopic Data of this compound

It is important to note that obtaining pure this compound for spectroscopic analysis requires its isolation from the complex chemical matrix of Fritillaria thunbergii.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR data are crucial for assigning the protons and carbons in its molecular framework.

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| Data not publicly available in search results | Data not publicly available in search results |

Note: Specific chemical shifts, coupling constants (J values), and multiplicities for both ¹H and ¹³C NMR are critical for unambiguous structural assignment. This data would typically be found in the primary publication reporting the isolation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the precise molecular formula.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive/Negative | Data not publicly available | C₁₄H₁₆O₆ |

Note: The fragmentation pattern observed in MS/MS experiments would provide further structural information by revealing how the molecule breaks apart.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Hydroxyl (-OH) | Data not publicly available |

| Aromatic (C=C) | Data not publicly available |

| Ether (C-O) | Data not publicly available |

Note: The IR spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its bonds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures for isolation and analysis. The following are generalized protocols based on standard phytochemical investigation of lignans (B1203133) from plant sources.

Isolation of this compound from Fritillaria thunbergii

A typical isolation procedure would involve the following steps:

Caption: General workflow for the isolation of this compound.

Detailed Steps:

-

Extraction: The dried and powdered bulbs of Fritillaria thunbergii are extracted with an organic solvent like methanol or ethanol (B145695) at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The enriched fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is commonly employed, using a gradient of solvents to separate different compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Spectroscopic Analysis

The purified this compound is then subjected to spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Methodology Details:

-

NMR Spectroscopy: A solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field NMR spectrometer.

-

Mass Spectrometry: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI), to obtain high-resolution mass data.

-

Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, often with the sample prepared as a KBr pellet or a thin film.

Conclusion